2-chloro-1-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-chloro-1-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a thiazole ring, a piperazine ring, and a chloroethanone group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities .
Preparation Methods
The synthesis of 2-chloro-1-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the reaction of 3-methyl-4-(1,3-thiazole-4-carbonyl)piperazine with 2-chloroethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperazine ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives and reduced piperazine compounds.
Scientific Research Applications
2-chloro-1-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-1-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to these targets, while the chloroethanone group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, 2-chloro-1-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-chloro-1-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S/c1-8-5-14(10(16)4-12)2-3-15(8)11(17)9-6-18-7-13-9/h6-8H,2-5H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHZJGNOWPKNSQ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CSC=N2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)C2=CSC=N2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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